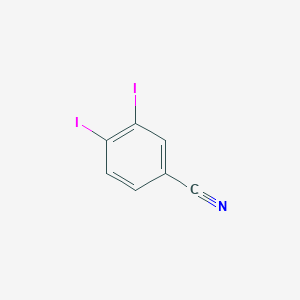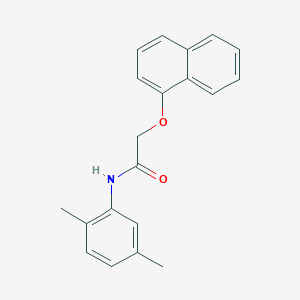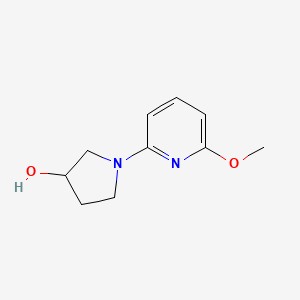
(S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a methoxypyridine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and a suitable pyrrolidine precursor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group is introduced through coupling reactions, such as Suzuki or Heck coupling, under specific conditions (e.g., palladium catalysts, base, and solvent).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives, while reduction could produce fully saturated pyrrolidine compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.
1-(6-Methoxypyridin-2-yl)pyrrolidin-3-one: A related compound with a ketone group instead of a hydroxyl group.
6-Methoxypyridine-2-carboxylic acid: A simpler derivative with a carboxylic acid group.
Uniqueness
(S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both pyrrolidine and methoxypyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(6-methoxypyridin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O2/c1-14-10-4-2-3-9(11-10)12-6-5-8(13)7-12/h2-4,8,13H,5-7H2,1H3 |
InChI Key |
LHNKZFUMZDQMKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)
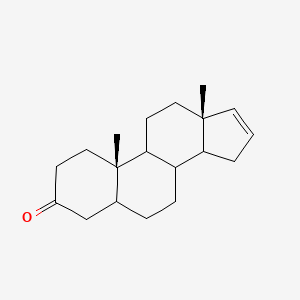
![2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B14800422.png)
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-](/img/structure/B14800432.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
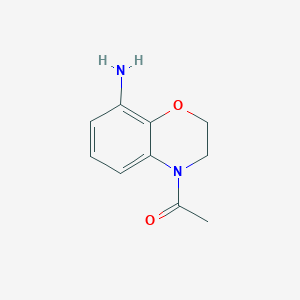
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
